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Compound of Interest

Compound Name: 1-Pentanol, 5-(p-aminophenoxy)-

CAS No.: 100055-08-1

Cat. No.: B1663981

Get Quote

Executive Summary
1-Pentanol, 5-(p-aminophenoxy)- (CAS: 100055-08-1) is a specialized heterobifunctional

linker widely utilized in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-

Drug Conjugates (ADCs). Unlike standard polyethylene glycol (PEG) or purely aliphatic chains,

this molecule integrates a rigid aromatic "anchor" (the phenoxy group) with a flexible aliphatic

"spacer" (the pentyl chain).

This guide details the strategic application of this linker, focusing on its unique ability to

modulate the physicochemical properties (LogP, TPSA) of bifunctional molecules while

providing a stable, orthogonal conjugation platform.
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Property Specification

IUPAC Name 5-(4-aminophenoxy)pentan-1-ol

Molecular Formula

Molecular Weight 195.26 g/mol

Functional Handles
1x Primary Aniline (Nucleophile), 1x Primary

Alcohol (Nucleophile/Electrophile precursor)

Linker Length ~9.5 Å (extended conformation)

Solubility
DMSO (>50 mg/mL), DMF, Methanol; Low

solubility in water.[1][2]

pKa (Aniline)
~4.8 - 5.2 (Less basic than alkyl amines,

requires specific coupling conditions)

Structural Anatomy & Design Logic
The utility of 5-(p-aminophenoxy)-1-pentanol lies in its dual-zone architecture. It is not merely a

passive connector; it actively influences the spatial orientation of the conjugated payloads.
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Figure 1: Functional anatomy of the linker showing distinct reactive zones.[3][4][5][6][7]

Mechanistic Advantages[2][8]
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Electronic Modulation: The ether oxygen at the para position increases the nucleophilicity of

the aniline compared to electron-deficient arylamines, facilitating amide coupling reactions

without requiring harsh temperatures.

Entropic Balance: The C5 pentyl chain provides sufficient degrees of freedom to allow

ternary complex formation (in PROTACs) without the "floppiness" associated with long PEG

chains, which can reduce cell permeability.

Metabolic Stability: The aryl-alkyl ether bond is generally resistant to plasma esterases,

ensuring the linker remains intact during systemic circulation.

Application Workflow: PROTAC Synthesis
The most critical application of this linker is connecting an E3 ligase ligand (e.g., VHL or

Cereblon binder) to a target protein ligand (Warhead). The following workflow assumes the

Aniline is coupled to a Carboxylic Acid on the E3 Ligand, and the Alcohol is activated to attach

the Warhead.

Workflow Diagram
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Figure 2: Convergent synthesis strategy for PROTAC generation using the amino-alcohol

linker.

Detailed Experimental Protocols
Protocol A: Amide Coupling (Aniline Functionalization)
Objective: Conjugate the linker's amine group to a carboxylic acid-containing E3 ligase ligand

(e.g., VHL-COOH).

Reagents:

E3 Ligand-COOH (1.0 equiv)

1-Pentanol, 5-(p-aminophenoxy)- (1.1 equiv)
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HATU (1.2 equiv)

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

Solvent: Anhydrous DMF or DMAc

Procedure:

Activation: Dissolve the E3 Ligand-COOH in anhydrous DMF (0.1 M concentration). Add

HATU and DIPEA. Stir at room temperature (RT) for 15 minutes to generate the activated

ester.

Note: The color may shift to yellow/orange.

Coupling: Add 1-Pentanol, 5-(p-aminophenoxy)- directly to the reaction mixture.

Incubation: Stir at RT for 4–16 hours. Monitor by LC-MS.

Target Mass: Mass of Ligand + 195.26 - 18.02 (water loss).

Work-up: Dilute with EtOAc, wash with saturated

(2x), water (1x), and brine (1x). Dry over

.[8]

Purification: Flash column chromatography (DCM/MeOH gradient).

Critical Checkpoint: The aniline is less nucleophilic than an alkyl amine. If conversion is low

(<50% after 4h), heat the reaction to 40°C or switch to COMU coupling agent, which is often

superior for arylamines.

Protocol B: Hydroxyl Activation (Mitsunobu Reaction)
Objective: Conjugate the linker's hydroxyl group to a phenolic Warhead (ether formation).

Reagents:

Intermediate (E3-Linker-OH) from Protocol A (1.0 equiv)
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Phenolic Warhead (1.2 equiv)

Triphenylphosphine (

) (1.5 equiv)

DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

Solvent: Anhydrous THF or Toluene

Procedure:

Preparation: Dissolve E3-Linker-OH, Phenolic Warhead, and

in anhydrous THF under inert atmosphere (

or Ar). Cool to 0°C.

Addition: Add DIAD dropwise over 10 minutes. The solution will turn yellow.

Reaction: Allow the mixture to warm to RT and stir for 12–24 hours.

Quenching: Add a small amount of water or methanol.

Purification: Concentrate in vacuo. Purify via Preparative HPLC (C18 column,

Water/Acetonitrile + 0.1% Formic Acid).

Alternative (If Mitsunobu fails): Convert the alcohol to a Tosylate (TsCl, Pyridine) or Mesylate

(MsCl, TEA), then perform a

displacement with the Warhead using

in DMF at 60°C.

Quality Control & Characterization
To validate the integrity of the linker post-conjugation, look for these specific spectral

signatures:
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Technique Signature Signal Interpretation

1H NMR 6.8–7.5 ppm (AA'BB' system)

The p-substituted aromatic ring

of the linker. Distinct doublet

patterns confirm the phenoxy

unit is intact.

1H NMR 3.9–4.0 ppm (Triplet)
protons adjacent to the

phenoxy ring.

1H NMR 3.5–3.6 ppm (Triplet)

(or

). A shift here confirms

successful conjugation at the

alcohol end.

LC-MS UV Absorbance @ 254 nm

The phenoxy group provides a

strong UV chromophore,

aiding in purification even if the

payloads are weak absorbers.

Storage & Stability
Powder Form: Store at -20°C under desiccated conditions. Stable for >2 years.

Solution (DMSO): Stable for 3–6 months at -20°C. Avoid repeated freeze-thaw cycles to

prevent moisture uptake, which can deactivate the alcohol or hydrolyze subsequent

activated esters.

Safety: Irritant. Wear standard PPE (gloves, goggles, lab coat).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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